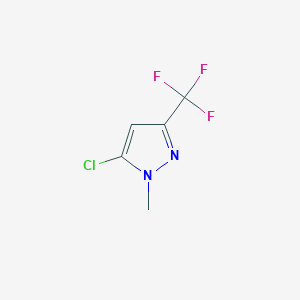

![molecular formula C17H16N2O B2484410 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881042-12-2](/img/structure/B2484410.png)

2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including compounds similar to 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, often involves multistep reactions starting from basic heterocyclic amines such as 2-aminopyridine. These processes can include condensation reactions with carbonitriles, ketones, and other carbonyl compounds (Perandones & Soto, 1997). Another method involves a "water-mediated" hydroamination and silver-catalyzed aminooxygenation, producing imidazo[1,2-a]pyridine-3-carbaldehydes in moderate to good yields (Mohan, Rao, & Adimurthy, 2013).

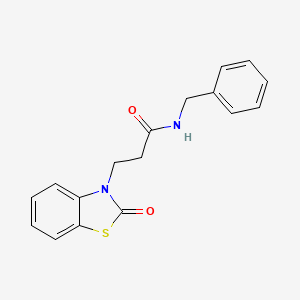

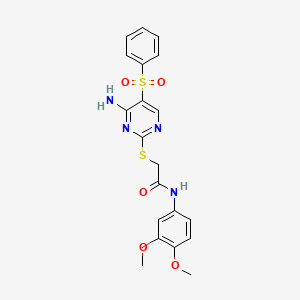

Molecular Structure Analysis

The molecular structure of compounds within the imidazo[1,2-a]pyridine family showcases interesting features such as aromaticity and potential for hydrogen bonding, contributing to their reactivity and interaction with various substituents. The presence of dimethylphenyl and methyl groups influences the electron distribution and resonance within the molecule, affecting its chemical behavior and spectral properties.

Chemical Reactions and Properties

Compounds like 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde participate in various chemical reactions, including condensation with active methylene moieties to form fluorescent molecular rotors (FMRs). These reactions are influenced by the substitution pattern on the imidazo[1,2-a]pyridine ring, affecting the absorption properties and potential for resonance within the molecule (Jadhav & Sekar, 2017).

Applications De Recherche Scientifique

Chemical Properties and Ligand Applications

A review of the chemistry and properties of related compounds, specifically 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, highlights their various chemical forms and extensive applications in the field of coordination chemistry. The compounds exhibit a range of properties including spectroscopic attributes, structures, magnetic properties, and biological and electrochemical activities. These insights suggest potential areas of investigation for analogues like 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, especially in creating complex compounds and exploring their diverse properties (Boča, Jameson, & Linert, 2011).

Biological Interactions and Effects

The metabolic processing and carcinogenicity of heterocyclic amines, which are structurally related to 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde, have been studied extensively in nonhuman primates. Compounds such as 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) have shown genotoxicity and carcinogenicity in various organs, including the liver, kidney, and heart, due to the formation of DNA adducts. These findings can provide a foundation for understanding the possible biological interactions of 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde in living organisms (Adamson et al., 1990).

Pharmaceutical and Therapeutic Potentials

The research on benzimidazole derivatives, including those with substituted pyrid-2-yl moieties, has indicated potential anti-inflammatory and anti-ulcerogenic properties. These compounds have been shown to be effective in reducing inflammation and providing protection against gastric mucosa damage, suggesting possible therapeutic applications. The structural similarity and functional groups of 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde might open pathways for its use in therapeutic settings, potentially offering dual anti-inflammatory and gastroprotective effects (El-Nezhawy et al., 2013).

Optoelectronic Applications

Quinazolines and pyrimidines, structurally similar to the compound of interest, have seen significant applications in the field of optoelectronics, including the development of luminescent materials, electronic devices, and sensors. The ability to incorporate such heterocyclic compounds into π-extended conjugated systems has proven valuable in fabricating materials for organic light-emitting diodes (OLEDs) and as potential structures for nonlinear optical materials. This suggests that 2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde could potentially be utilized in the creation of novel optoelectronic materials due to its similar structural properties (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Mécanisme D'action

Mode of Action

Compounds with similar structures have been known to interact with their targets through various mechanisms, such as radical reactions .

Biochemical Pathways

Similar compounds have been known to participate in various biochemical processes, including the suzuki–miyaura cross-coupling reaction .

Propriétés

IUPAC Name |

2-(3,4-dimethylphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-6-7-14(9-13(11)3)16-15(10-20)19-8-4-5-12(2)17(19)18-16/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFNQOYDMBXGPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(N3C=CC=C(C3=N2)C)C=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

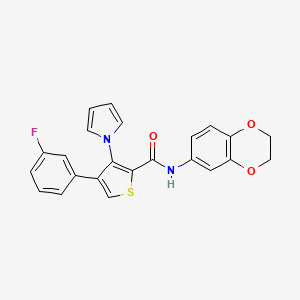

![2-(7-(methoxymethyl)-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2484331.png)

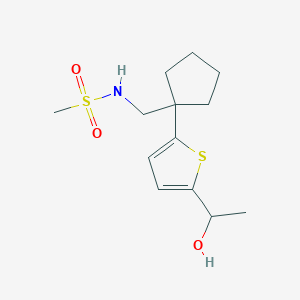

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2484332.png)

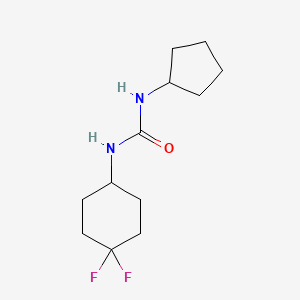

![8-(2-(Ethylsulfonyl)-4-tosylthiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2484338.png)

![3-[[1-(4-Methylphenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2484344.png)